2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine
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Overview
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tosylpyrimidinylamine moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound this compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects several biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their activity and subsequently affect various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The tosylation of the pyrimidine ring is achieved through the reaction of pyrimidine derivatives with tosyl chloride under basic conditions . The final step involves coupling the piperazine derivative with the tosylated pyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, parallel solid-phase synthesis, and continuous flow chemistry to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while substitution of the tosyl group could yield a variety of substituted pyrimidines .
Scientific Research Applications
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a tosylpyrimidinylamine moiety allows for unique interactions with biological targets, potentially offering advantages in terms of selectivity and efficacy compared to similar compounds .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16-3-9-19(10-4-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)17-5-7-18(30-2)8-6-17/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYYBVDYCMIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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